molecular formula C23H26N6O2 B12173110 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

Cat. No.: B12173110
M. Wt: 418.5 g/mol
InChI Key: YQEVEHWTFRDMKI-VMPITWQZSA-N
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Description

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is a complex organic compound that features a tetrazole ring, a phenoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxyl groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone is unique due to its combination of a tetrazole ring, phenoxy group, and piperazine moiety. This combination provides a versatile scaffold for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H26N6O2/c1-27-25-23(24-26-27)20-9-11-21(12-10-20)31-18-22(30)29-16-14-28(15-17-29)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+

InChI Key

YQEVEHWTFRDMKI-VMPITWQZSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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